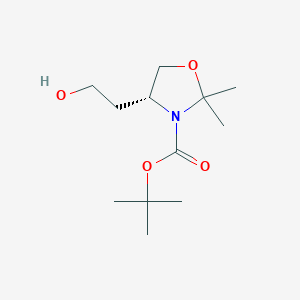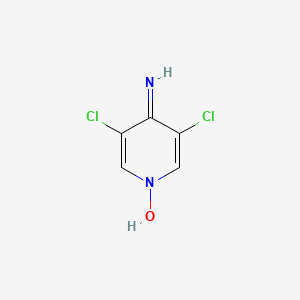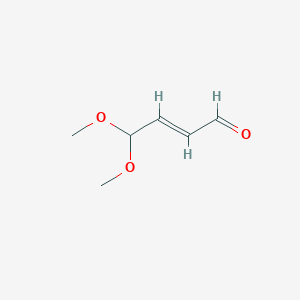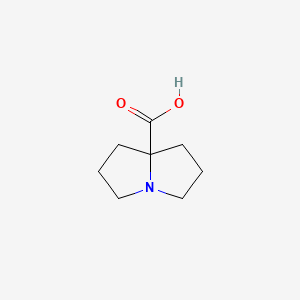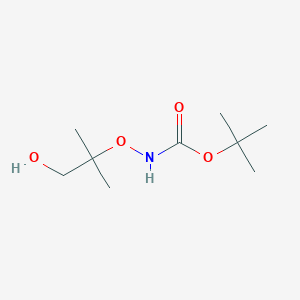
Fmoc-Cysteinol(Trt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efficient Preparation of Fmoc-Aminoacyl Units
The synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine is a pivotal step in the preparation of peptide thioesters, which are essential for solid-phase peptide synthesis (SPPS). The condensation process is facilitated by HOOBt in DMF, yielding highly pure products after HPLC purification, despite the presence of a small amount of diastereomer .
Aplicaciones Científicas De Investigación
Chemical Protein Synthesis Enhancement
A study by Kar et al. (2020) introduced an efficient method for chemical protein synthesis using Fmoc-Cys(Trt)-OH. This method utilizes the fluorenylmethyloxycarbonyl (Fmoc) moiety as a protective group for the N-terminal cysteine in peptide thioester segments. The Fmoc group is stable under harsh oxidative conditions, common in generating peptide thioesters, and is readily removed after ligation. This technique simplifies the synthesis process by minimizing the steps required for temporary protection of N-terminal cysteinyl peptides, showing significant potential in facilitating chemical protein synthesis (Kar et al., 2020).
Peptide Synthesis with C-terminal Methyl Esters
Diaz-Rodriguez et al. (2012) developed a new method for synthesizing peptides containing C-terminal cysteine methyl esters. This method utilizes Fmoc-Cys-OCH3 attached to resins and demonstrates the application in synthesizing the mating pheromone a-factor and its analogs, showcasing the practicality of Fmoc-Cysteinol(Trt) in peptide synthesis (Diaz-Rodriguez et al., 2012).
Solid Phase Peptide Synthesis Optimization
McCurdy (1989) reported on the synthesis characteristics of Fmoc-Cys derivatives, including Fmoc-Cys(Trt)-OH, in Fmoc solid-phase peptide synthesis. The study highlighted the effectiveness of these derivatives in synthesizing peptides containing cysteine and suggested optimized synthesis and cleavage protocols, contributing to the broader understanding of peptide synthesis strategies (McCurdy, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cysteinol(Trt) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

